molecular formula C20H21N3O3S B14948346 3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 6418-15-1

3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B14948346
CAS No.: 6418-15-1
M. Wt: 383.5 g/mol
InChI Key: GMZAMBMPZOGSSI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene and quinoline core. Its structure includes a 3-amino group, a saturated 5,6,7,8-tetrahydro ring system, and a carboxamide moiety linked to a 2,5-dimethoxyphenyl substituent.

Properties

CAS No.

6418-15-1

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-25-12-7-8-16(26-2)15(10-12)22-19(24)18-17(21)13-9-11-5-3-4-6-14(11)23-20(13)27-18/h7-10H,3-6,21H2,1-2H3,(H,22,24)

InChI Key

GMZAMBMPZOGSSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

  • Compound 1 : Modulates glycosphingolipid (GSL) expression in cancer stem cells (CSCs), increasing ganglioseries GSLs (e.g., GalNAcGM1b) in MCF-7 cells and reducing neolactoseries GSLs (e.g., S(6)nLc4Cer) in MDA-MB-231 cells . This activity correlates with altered CSC proliferation and metastasis.
  • Compound 7 : Targets PLC enzymes, disrupting cell cycle progression (G2/M phase arrest) and migration in breast cancer .
  • Antiviral Analog (VGTI-A3) : Binds viral capsid proteins (e.g., DENV, West Nile virus) but exhibits low solubility and rapid resistance development .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Derivatives with bulky hydrophobic groups (e.g., naphthyl in ) show reduced solubility, while methoxy or chloro substituents balance lipophilicity and bioavailability .
  • Resistance : Structural rigidity (e.g., saturated tetrahydro ring) enhances target binding but may limit conformational adaptability, as seen in antiviral analogs prone to resistance mutations .

Key Research Findings

Substituent Effects :

  • Chloro and methyl groups (Compound 1) enhance cytotoxicity compared to methoxy or naphthyl groups, likely due to improved membrane permeability and target engagement .
  • Dimethoxy substituents (as in the queried compound) may optimize solubility while retaining affinity, though direct data are pending .

Core Modifications :

  • The 5-oxo group in Compound 1 and 7 is critical for enzyme inhibition (e.g., PLC) and GSL modulation .
  • Saturation of the tetrahydro ring improves metabolic stability but may reduce interaction flexibility .

Therapeutic Potential: Compound 1 is a lead candidate for ovarian cancer, with in vivo efficacy reported in xenograft models . The 2,5-dimethoxyphenyl variant warrants further study for dual activity in cancer and infectious diseases, leveraging its balanced substituent profile.

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